molecular formula C14H15NO3 B1623248 Propyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 93966-57-5

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B1623248
CAS No.: 93966-57-5
M. Wt: 245.27 g/mol
InChI Key: MAZUUFMIUTXWHD-FMIVXFBMSA-N
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Description

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Propyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives[][1].

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms[][1].

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][1].

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used[][1].

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions[][1].

Major Products:

Scientific Research Applications

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications[][1].

    Industry: It is utilized in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
  • Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
  • Butyl 2-cyano-3-(4-methoxyphenyl)acrylate
Uniqueness:

Properties

CAS No.

93966-57-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+

InChI Key

MAZUUFMIUTXWHD-FMIVXFBMSA-N

SMILES

CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N

Isomeric SMILES

CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N

Canonical SMILES

CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N

Key on ui other cas no.

93966-57-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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